![molecular formula C14H23Cl2IN2 B1416079 N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride CAS No. 2204561-97-5](/img/structure/B1416079.png)
N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride
Übersicht
Beschreibung
N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminocyclohexyl group, an iodine atom, and a methylaniline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride typically involves multiple steps:
Formation of the Aminocyclohexyl Intermediate: This step involves the reduction of a suitable precursor, such as a nitrocyclohexane derivative, to form the aminocyclohexyl group.
Coupling Reaction: The aminocyclohexyl intermediate is then coupled with a methylaniline derivative under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), which may reduce the iodine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, particularly at the iodine atom, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Nucleophiles like thiols, amines, bases such as NaH or K2CO3.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of cellular processes due to its potential interactions with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. It could be explored as a lead compound for the synthesis of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Industrially, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminocyclohexyl group may facilitate binding to specific sites, while the iodine atom could participate in halogen bonding, enhancing the compound’s affinity for its target. The methylaniline moiety may further modulate the compound’s activity by influencing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Aminocyclohexyl)methyl]-4-chloro-N-methylaniline;dihydrochloride
- N-[(4-Aminocyclohexyl)methyl]-4-bromo-N-methylaniline;dihydrochloride
- N-[(4-Aminocyclohexyl)methyl]-4-fluoro-N-methylaniline;dihydrochloride
Uniqueness
Compared to its analogs, N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. Iodine’s larger atomic radius and higher polarizability compared to chlorine, bromine, and fluorine can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[(4-aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IN2.2ClH/c1-17(14-8-4-12(15)5-9-14)10-11-2-6-13(16)7-3-11;;/h4-5,8-9,11,13H,2-3,6-7,10,16H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAHEPZUZPGYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC(CC1)N)C2=CC=C(C=C2)I.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.